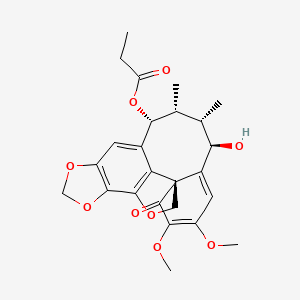

9-O-Propanoyloxokadsuranol

Beschreibung

Natural Product Significance and Lignan (B3055560) Class Overview

Natural products have historically been a cornerstone of drug discovery, providing a vast array of structurally diverse compounds with significant biological activities. nih.govnih.gov Among these, lignans (B1203133) stand out as a major class of secondary metabolites found in plants. nih.gov Lignans are phenolic compounds characterized by the joining of two phenylpropanoid units. researchgate.net They are widely distributed throughout the plant kingdom and exhibit a range of biological effects, including antioxidant, anti-inflammatory, and hepatoprotective properties. nih.govnih.gov The genus Kadsura, in particular, is a rich source of structurally diverse and biologically active lignans. nih.gov

Botanical Source: Kadsura longipedunculata in Traditional Medicine

The chemical compound 9-O-Propanoyloxokadsuranol is isolated from Kadsura longipedunculata, an evergreen climbing shrub predominantly found in the southwest of China. nih.govmdpi.com This plant has a long history of use in traditional Chinese medicine (TCM). nih.govacgpubs.org The roots and stems of K. longipedunculata have been traditionally used to treat a variety of ailments, including rheumatoid arthritis, gastrointestinal inflammation, traumatic injuries, and menstrual disorders. nih.govmdpi.com Its application in folk medicine also extends to treating canker sores and insomnia. nih.govmdpi.com The plant is recognized for its ability to "activate blood and resolve stasis, promote qi circulation to relieve pain, dispel wind, and eliminate dampness". mdpi.comacgpubs.org

Chemical Classification within Dibenzocyclooctadiene Lignans

Phytochemical investigations of the genus Kadsura have revealed that lignans are its principal bioactive constituents. nih.govnih.gov These lignans are categorized into several classes, including dibenzocyclooctadiene, spirobenzofuranoid dibenzocyclooctadiene, aryltetralin, diarylbutane, and tetrahydrofuran (B95107) lignans. nih.gov 9-O-Propanoyloxokadsuranol belongs to the dibenzocyclooctadiene lignan class. nih.govnih.gov This class of lignans is of significant interest due to their notable biological activities, which include hepatoprotective, antioxidant, and anti-HIV effects. nih.gov Specifically, 9-O-Propanoyloxokadsuranol is an analogue of other known lignans isolated from K. longipedunculata, such as 9-O-benzoyloxokadsuranol and 9-O-isovaleroyloxokadsuranol. nih.gov

Isolated Compounds from Kadsura longipedunculata

| Compound Name | Chemical Class | Reference |

| 9-O-Propanoyloxokadsuranol | Dibenzocyclooctadiene Lignan | nih.gov |

| Longipedlignans A–E | Dibenzocyclooctadiene Lignan | nih.gov |

| Tetrahydrobenzocyclooctabenzofuranones | Spirobenzofuranoid–dibenzocyclooctadiene-type lignan | nih.gov |

| Heteroclitin D | Lignan | nih.gov |

| Schiarisanrin B, C, D | Lignan | nih.gov |

| 9-O-Benzoyloxokadsuranol | Lignan | nih.gov |

| 9-O-Isovaleroyloxokadsuranol | Lignan | nih.gov |

| Binankadsurin A | Lignan | nih.gov |

Traditional Uses of Kadsura longipedunculata

| Ailment/Condition | Part of Plant Used | Traditional Medicine System | Reference |

| Rheumatoid Arthritis | Roots and Stems | Traditional Chinese Medicine | nih.govmdpi.com |

| Traumatic Injury | Roots and Stems | Traditional Chinese Medicine | nih.govmdpi.com |

| Irregular Menstruation | Roots and Stems | Traditional Chinese Medicine | nih.gov |

| Canker Sores | Roots and Stems | Traditional Chinese Medicine | nih.gov |

| Gastrointestinal Inflammation | Roots and Stems | Traditional Chinese Medicine | nih.govmdpi.com |

| Insomnia | Not specified | Folk Medicine | mdpi.com |

| Hepatitis | Not specified | Analgesic Use in China | mdpi.com |

| Malaria | Not specified | Analgesic Use in China | mdpi.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H28O9 |

|---|---|

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] propanoate |

InChI |

InChI=1S/C25H28O9/c1-6-17(26)34-20-12(3)11(2)19(27)14-8-15(29-4)22(30-5)24(28)25(14)9-31-23-18(25)13(20)7-16-21(23)33-10-32-16/h7-8,11-12,19-20,27H,6,9-10H2,1-5H3/t11-,12+,19+,20+,25-/m0/s1 |

InChI-Schlüssel |

DBDRQAWAIUETMC-QLEURHGNSA-N |

Isomerische SMILES |

CCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |

Kanonische SMILES |

CCC(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |

Herkunft des Produkts |

United States |

Isolation and Chromatographic Purification Strategies for 9 O Propanoyloxokadsuranol

Initial Extraction Methodologies from Plant Matrix.nih.gov

The journey to obtaining pure 9-O-Propanoyloxokadsuranol begins with its careful extraction from the plant source. The initial step involves processing the raw plant material to create a crude extract containing a mixture of phytochemicals.

Pulverization and Grinding Techniques

Prior to extraction, the plant material, typically the dried roots or stems of Kadsura species, undergoes mechanical processing. nih.govmdpi.comresearchgate.net This involves pulverization and grinding to reduce the particle size and increase the surface area available for solvent interaction. This crucial step enhances the efficiency of the subsequent extraction process, ensuring a more thorough recovery of the desired secondary metabolites from the cellular matrix.

Solvent Selection for Crude Extract Preparation

The selection of an appropriate solvent system is critical for effectively extracting lignans (B1203133) like 9-O-Propanoyloxokadsuranol. Research indicates that polar solvents are commonly employed for this purpose. For instance, a 95% ethanol (B145695) solution has been successfully used to create a crude extract from the dried roots of Kadsura longipedunculata, which was later shown to contain 9-O-Propanoyloxokadsuranol. nih.gov Other studies on the Kadsura genus have utilized methanol (B129727) for the initial extraction of lignans. researchgate.net The choice of solvent is dictated by the polarity of the target compounds and the desire to maximize their yield in the initial extract.

Sequential Solvent Fractionation Techniques

Following the initial extraction, the crude extract, which contains a wide array of compounds with varying polarities, is subjected to sequential solvent fractionation. This process, also known as liquid-liquid partitioning, is a fundamental step in simplifying the complex mixture. The crude extract is typically suspended in water and then sequentially partitioned with a series of organic solvents of increasing polarity. Common solvents used for fractionating lignan-containing extracts from Kadsura species include ethyl acetate. mdpi.com This technique separates the compounds based on their differential solubility in the immiscible liquid phases, resulting in several fractions enriched with compounds of similar polarity. The fraction containing 9-O-Propanoyloxokadsuranol is then carried forward for further purification.

Chromatographic Separation Approaches.nih.gov

Chromatography is the cornerstone of purification for natural products. To isolate 9-O-Propanoyloxokadsuranol from the enriched fraction, a combination of chromatographic techniques is employed, each separating molecules based on different physicochemical properties.

Column Chromatography (Silica Gel, Sephadex LH-20, Macroporous Resins)

Low-pressure column chromatography is a primary tool for the large-scale separation of compounds from the fractionated extract.

Silica (B1680970) Gel Chromatography: This is one of the most common initial chromatographic steps. The extract is loaded onto a column packed with silica gel, and compounds are separated based on their polarity. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing in polarity, is passed through the column to elute the compounds. Lignans are often separated using solvent systems such as chloroform-methanol or hexane-ethyl acetate.

Sephadex LH-20 Chromatography: This technique utilizes a modified dextran (B179266) gel and is particularly effective for separating molecules based on their size (size exclusion chromatography) and polarity. It is frequently used to purify lignans from other classes of compounds. In the specific isolation of 9-O-Propanoyloxokadsuranol, Sephadex LH-20 was a key chromatographic step. nih.gov

Macroporous Resins: While not explicitly detailed in the direct isolation of 9-O-Propanoyloxokadsuranol, macroporous resins are another valuable tool in the broader context of lignan (B3055560) purification. These resins can adsorb and desorb compounds based on polarity and molecular weight, offering another dimension of separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable high-resolution technique for the final purification of compounds.

Preparative and Semipreparative HPLC: To obtain highly pure 9-O-Propanoyloxokadsuranol, semipreparative HPLC is the final step. nih.gov This method uses a column with a smaller internal diameter than preparative HPLC but larger than analytical HPLC, allowing for the isolation of milligram quantities of the pure compound. Reversed-phase columns, such as C18, are commonly used for separating lignans. rsc.orgresearchgate.netnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid like formic acid to improve peak shape. rsc.orgnih.govoup.com The separation is monitored by a UV detector, and the fraction corresponding to the 9-O-Propanoyloxokadsuranol peak is collected.

The following table summarizes the chromatographic techniques used in the isolation of 9-O-Propanoyloxokadsuranol and related lignans from the Kadsura genus.

| Chromatographic Technique | Stationary Phase/Resin | Principle of Separation | Role in Purification |

| Column Chromatography | Silica Gel | Adsorption (Polarity) | Initial fractionation of crude extract |

| Sephadex LH-20 | Size Exclusion & Polarity | Further purification of fractions | |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Partitioning (Hydrophobicity) | Final purification to yield pure compound |

Preparative Recycling HPLC Methodologies

For the fine purification of 9-O-Propanoyloxokadsuranol, particularly from fractions already enriched with lignans, preparative recycling High-Performance Liquid Chromatography (HPLC) is an exceptionally powerful methodology. This technique is especially advantageous for separating structurally analogous compounds, such as isomers or congeners, which may co-elute in conventional preparative HPLC.

The principle of recycling HPLC involves passing the sample through the same column multiple times in a closed-loop system. With each cycle, the effective column length is increased, thereby enhancing the resolution between closely eluting peaks without the need for additional solvent. When baseline separation is achieved, the purified compound can be collected.

In a hypothetical purification workflow for 9-O-Propanoyloxokadsuranol, a pre-purified fraction obtained from flash chromatography would be subjected to preparative recycling HPLC. The operational parameters would be meticulously optimized to achieve the desired purity.

Table 1: Hypothetical Preparative Recycling HPLC Parameters for the Purification of 9-O-Propanoyloxokadsuranol

| Parameter | Value/Description |

| Instrument | Agilent 1260 Infinity II system or similar |

| Column | YMC J'sphere ODS-H80 (250 x 20 mm, 4 µm) |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 78:22, v/v) |

| Flow Rate | 3.0 mL/min |

| Detection | Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 5 mL of a concentrated lignan fraction |

| Recycling Mode | Automated peak detection and recycling |

| Number of Cycles | 3-5 (or until baseline resolution is achieved) |

| Collection | Automated fraction collection based on peak purity |

The selection of a reversed-phase C18 (ODS) column is common for the separation of moderately polar lignans. nih.gov The methanol/water solvent system is a standard choice, with the exact ratio being determined through analytical scale method development to maximize resolution. nih.gov A flow rate of 3.0 mL/min is typical for a column of this dimension to ensure efficient separation without generating excessive backpressure. nih.gov Through repeated cycles, a peak corresponding to 9-O-Propanoyloxokadsuranol would be resolved from other closely related lignans, such as schisantherin J or kadsuindutain C, which may be present in the same fraction. rsc.orgrsc.org

Advanced Isolation Techniques and Multi-Concept Approaches in Natural Product Chemistry

Modern natural product chemistry increasingly relies on multi-concept approaches and advanced techniques to streamline the discovery and isolation of novel or target compounds. For a specific molecule like 9-O-Propanoyloxokadsuranol, these strategies can significantly enhance the efficiency of the isolation process.

One of the most powerful advanced techniques is UPLC-MS/MS-based molecular networking . This approach combines the high-resolution separation of Ultra-Performance Liquid Chromatography (UPLC) with the structural information provided by tandem mass spectrometry (MS/MS). The resulting data is used to generate a molecular network where nodes represent parent ions (molecules) and edges connect structurally related molecules that share similar fragmentation patterns.

In the context of isolating 9-O-Propanoyloxokadsuranol, a crude extract from a Kadsura species would be analyzed by UPLC-MS/MS. The resulting data would be uploaded to a platform such as the Global Natural Products Social Molecular Networking (GNPS) platform. By searching the spectral libraries for known lignans from the Schisandraceae family, it would be possible to identify clusters of related compounds. nih.gov A node corresponding to the known compound Oxokadsuranol, if present in the database, or other known kadsuranol derivatives, could serve as a starting point. Nodes connected to it that show a mass shift corresponding to the addition of a propanoyl group (a mass difference of 56.0262 Da for C₃H₄O) would be strong candidates for 9-O-Propanoyloxokadsuranol.

This "targeted isolation" approach allows researchers to prioritize fractions for further purification based on the presence of the desired compound, as indicated by its mass and fragmentation pattern, even before it has been isolated. nih.gov This avoids the laborious and often fruitless isolation of highly abundant or known compounds, focusing resources on the targeted molecule.

This multi-concept approach, integrating preliminary fractionation, molecular networking for targeted identification, and final purification by techniques like preparative recycling HPLC, represents a highly efficient and modern workflow for the isolation of specific natural products like 9-O-Propanoyloxokadsuranol.

Advanced Spectroscopic and Spectrometric Elucidation of 9 O Propanoyloxokadsuranol Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govhuji.ac.il

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. libretexts.org For 9-O-Propanoyloxokadsuranol, both one-dimensional and two-dimensional NMR techniques have been pivotal in assigning its complex structure. nih.govhuji.ac.il

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analysesnih.govhuji.ac.il

The ¹H NMR spectrum of 9-O-Propanoyloxokadsuranol provides crucial information regarding the number of different types of protons and their neighboring environments. thermofisher.comsavemyexams.com Key signals in the spectrum reveal the presence of aromatic protons, methoxy (B1213986) groups, and protons associated with the dibenzocyclooctadiene skeleton and the propanoyl side chain. nih.gov The chemical shifts, reported in parts per million (ppm), and the coupling constants (J values) between adjacent protons help to establish the connectivity of the proton framework. libretexts.org

Complementing the proton data, the ¹³C NMR spectrum discloses the number of unique carbon environments within the molecule. magritek.com The chemical shifts of the carbon signals are indicative of their functional group type, such as aromatic carbons, carbonyl carbons, methoxy carbons, and aliphatic carbons. libretexts.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 9-O-Propanoyloxokadsuranol

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

| 1 | 134.3 | |

| 2 | 151.7 | |

| 3 | 140.8 | |

| 4 | 6.51 (s) | 102.1 |

| 5 | 123.8 | |

| 6 | 2.45 (dd, 13.8, 3.0), 2.12 (dd, 13.8, 11.4) | 33.9 |

| 7 | 4.67 (d, 11.4) | 72.9 |

| 8 | 2.15 (m) | 41.5 |

| 9 | 5.76 (d, 2.4) | 77.5 |

| 10 | 149.8 | |

| 11 | 120.9 | |

| 12 | 6.84 (s) | 110.1 |

| 13 | 149.2 | |

| 14 | 132.8 | |

| 2-OCH3 | 3.89 (s) | 56.1 |

| 3-OCH3 | 3.86 (s) | 60.8 |

| 13-OCH3 | 3.94 (s) | 56.2 |

| 1' | 173.8 | |

| 2' | 2.39 (q, 7.6) | 27.6 |

| 3' | 1.15 (t, 7.6) | 9.1 |

Data derived from studies on related lignans (B1203133) and general principles of NMR spectroscopy. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination (e.g., HRESIMS)nih.govhuji.ac.il

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound. arizona.edunih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate mass measurement of molecules, often with precision to several decimal places. uni-bielefeld.dewashington.edubroadinstitute.org This high accuracy enables the unambiguous determination of the molecular formula of a compound by comparing the experimental mass to calculated masses for potential elemental compositions. nih.gov For 9-O-Propanoyloxokadsuranol, HRESIMS analysis would yield a precise m/z value for the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming its elemental composition. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysishuji.ac.il

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about the electronic transitions within the structure. msu.edubath.ac.ukcpur.in The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. uobabylon.edu.iqresearchgate.net For 9-O-Propanoyloxokadsuranol, the UV spectrum is expected to show absorptions characteristic of the biphenyl (B1667301) moiety, which is a key structural feature of dibenzocyclooctadiene lignans. nih.gov The position and intensity of these absorption bands can provide evidence for the presence of this conjugated system. msu.edu

Electronic Circular Dichroism (ECD) for Absolute Configuration Determinationnih.govhuji.ac.il

While NMR and MS can define the molecular formula and connectivity, determining the absolute configuration of a chiral molecule requires specialized techniques like Electronic Circular Dichroism (ECD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. gcms.cznih.gov The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. nih.gov

Computational Approaches: Boltzmann Population Analysis and Time-Dependent Density Functional Theory (TDDFT) Calculationsnih.gov

To confidently assign the absolute configuration, the experimental ECD spectrum is often compared with a theoretically calculated spectrum. nih.gov This involves a multi-step computational process. First, a conformational search and Boltzmann population analysis are performed to identify the most stable conformers of the molecule. Then, for each significant conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TDDFT). q-chem.comdiva-portal.orggoogle.comfaccts.de The final theoretical ECD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. nih.gov A good match between the experimental and the calculated ECD spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration of 9-O-Propanoyloxokadsuranol. nih.gov

Biosynthetic Pathways and Precursor Incorporation of 9 O Propanoyloxokadsuranol

General Biosynthetic Routes of Lignans (B1203133) in Plants

Lignans are a vast and diverse class of phenolic natural products found throughout the plant kingdom, originating from the stereoselective oxidative coupling of two phenylpropanoid units. nsf.govrsc.org The fundamental building blocks for lignan (B3055560) biosynthesis are derived from the amino acid phenylalanine via the phenylpropanoid pathway. nih.govrsc.org This pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov A series of enzymatic hydroxylations and methylations then convert cinnamic acid into various monolignols, with coniferyl alcohol being a primary precursor for a majority of lignans. nsf.govnih.gov

The dimerization of two monolignol molecules, such as coniferyl alcohol, is a critical step in forming the characteristic β-β' (C8-C8') bond that defines lignans. nsf.gov This reaction is often guided by dirigent proteins (DPs), which control the regio- and stereochemistry of the coupling to produce specific lignan scaffolds. nih.govacs.org The initial product of coniferyl alcohol dimerization is frequently (+)-pinoresinol. rsc.orgacs.org

From pinoresinol (B1678388), a general lignan pathway can lead to a variety of structures through sequential enzymatic reactions. nsf.govarkat-usa.org Key enzymes in this pathway include:

Pinoresinol-lariciresinol reductase (PLR) , which reduces pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). nsf.govresearchgate.net

Secoisolariciresinol dehydrogenase (SDH) , which oxidizes secoisolariciresinol to matairesinol. nsf.govarkat-usa.org

These core scaffolds—furofuran (e.g., pinoresinol), furan (B31954) (e.g., lariciresinol), dibenzylbutane (e.g., secoisolariciresinol), and dibenzylbutyrolactone (e.g., matairesinol)—serve as intermediates for further "tailoring" reactions. nsf.govarkat-usa.org These modifications, including hydroxylations, methylations, glycosylations, and the formation of methylenedioxy bridges, are responsible for the immense structural diversity observed among lignans. nsf.govrsc.org For instance, the well-known lignan sesamin (B1680957) is produced from pinoresinol through the formation of two methylenedioxy bridges, a reaction catalyzed by a cytochrome P450 monooxygenase. nsf.govd-nb.info

Enzymatic Mechanisms in Natural Product Biogenesis

The biosynthesis of complex natural products like lignans is orchestrated by a diverse array of enzymes that catalyze highly specific and efficient chemical transformations. rsc.org Nature has evolved sophisticated enzymatic machinery, often organized into pathways, to construct intricate molecular architectures that would be challenging to replicate through traditional synthetic chemistry. rsc.orgnih.gov

Key enzymatic mechanisms involved in the biogenesis of natural products include:

Assembly Line Logic: Modular enzymes, such as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), operate in an assembly-line fashion to build complex molecules from simple building blocks. acs.org

Discrete Enzymes: In other pathways, a series of individual, or discrete, enzymes catalyze independent steps. nih.gov This is common in the biosynthesis of terpenes and many phenylpropanoids, including lignans. rsc.orgnih.gov

Redox Reactions: Oxidation and reduction are fundamental processes. Enzymes like cytochrome P450 monooxygenases and dehydrogenases play crucial roles in introducing or modifying functional groups. d-nb.infouzh.ch For example, P450s are known to catalyze hydroxylations and the formation of methylenedioxy bridges in lignan biosynthesis. nsf.gov

Group Transfer: Acyltransferases and glycosyltransferases are responsible for adding acyl groups (like the propanoyl moiety) or sugar units to the core scaffold, respectively. These modifications can significantly alter the solubility, stability, and biological activity of the final compound. nsf.gov

Isomerization: Isomerases can catalyze the rearrangement of atoms within a molecule, leading to different structural isomers with distinct properties. u-tokyo.ac.jp

Radical Coupling: As seen in lignan biosynthesis, enzyme-mediated radical coupling, often directed by proteins like dirigent proteins, allows for the precise formation of carbon-carbon bonds. nih.govacs.org

These enzymatic reactions are characterized by high efficiency and selectivity, often proceeding under mild conditions in an aqueous cellular environment. uzh.ch The study of these mechanisms not only illuminates how nature builds complexity but also provides a powerful toolbox for biocatalysis and synthetic biology to produce valuable compounds. rsc.orgacs.org

Investigating the Origin of the Propanoyl Moiety

The structure of 9-O-Propanoyloxokadsuranol includes a propanoyl group (a three-carbon acyl chain) attached to the core lignan structure. The biosynthetic origin of this moiety is of significant interest. In natural product biosynthesis, such acyl groups are typically transferred from an activated coenzyme A (CoA) thioester, in this case, propionyl-CoA. rsc.orgwikipedia.org

Potential Involvement of Propionyl-CoA Synthesis Pathways (e.g., 2-oxobutyrate, methylmalonyl-CoA, amino acid degradation)

The cellular pool of propionyl-CoA in plants can be generated through several metabolic routes. wikipedia.orgresearchgate.net Understanding these pathways is crucial to elucidating the complete biosynthesis of 9-O-Propanoyloxokadsuranol.

Key Pathways for Propionyl-CoA Synthesis:

| Pathway | Description | Key Intermediates/Precursors |

| Amino Acid Catabolism | The degradation of certain amino acids, particularly odd-chain ones, is a primary source of propionyl-CoA. wikipedia.org | Isoleucine, Valine, Threonine, Methionine |

| Odd-Chain Fatty Acid Oxidation | The β-oxidation of fatty acids with an odd number of carbon atoms yields propionyl-CoA in the final cycle, along with acetyl-CoA. wikipedia.org | Odd-chain fatty acids |

| 2-Oxobutyrate Pathway | Also known as the threonine biosynthesis pathway, this route can produce 2-oxobutyrate (α-ketobutyrate) from threonine. researchgate.netnih.gov 2-oxobutyrate is then converted to propionyl-CoA. researchgate.net | Threonine, Aspartate, 2-Oxobutyrate |

| Methylmalonyl-CoA Pathway | This pathway can work in reverse to produce propionyl-CoA from succinyl-CoA, an intermediate of the citric acid cycle. researchgate.netnih.gov | Succinyl-CoA, Methylmalonyl-CoA |

| 3-Hydroxypropionate (3-HP) Pathway | In this pathway, acetyl-CoA is carboxylated to malonyl-CoA and then reduced to 3-hydroxypropionate, which is further converted to propionyl-CoA. nih.gov | Acetyl-CoA, Malonyl-CoA, 3-Hydroxypropionate |

The final step in the formation of 9-O-Propanoyloxokadsuranol would involve the enzymatic transfer of the propanoyl group from propionyl-CoA to the hydroxyl group at the C-9 position of the oxokadsuranol precursor. This reaction is likely catalyzed by a specific acyltransferase enzyme.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. helsinki.finih.gov By feeding a plant or cell culture with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O), researchers can track the incorporation of the label into the final natural product. d-nb.inforoyalsocietypublishing.org

For 9-O-Propanoyloxokadsuranol, isotopic labeling studies would be invaluable for confirming the proposed biosynthetic origins of both the lignan scaffold and the propanoyl moiety.

Potential Isotopic Labeling Experiments:

| Labeled Precursor | Purpose | Expected Outcome |

| [¹³C]-Phenylalanine | To confirm the origin of the C6-C3 phenylpropanoid units of the lignan core. royalsocietypublishing.org | The ¹³C label would be incorporated into the aromatic rings and the propyl side chains of the kadsuranol backbone, detectable by NMR or mass spectrometry. |

| [¹³C]-Propionate or [¹³C]-Isoleucine/Threonine | To determine the direct precursor of the propanoyl group. wikipedia.org | Incorporation of the ¹³C label specifically into the three carbons of the propanoyl moiety would confirm its origin from these precursors via propionyl-CoA. |

| ¹⁸O₂ or H₂¹⁸O | To investigate the mechanism of oxygenation reactions, such as hydroxylations or ether bridge formations, catalyzed by oxygenases. d-nb.info | The presence of ¹⁸O in specific hydroxyl or ether linkages would reveal the source of the oxygen atom (molecular oxygen or water) and provide insight into the enzymatic mechanism. d-nb.info |

Analysis of the labeled product, typically using mass spectrometry (MS) to detect mass shifts or nuclear magnetic resonance (NMR) spectroscopy to pinpoint the exact location of stable isotopes like ¹³C, provides direct evidence of the biosynthetic connections between precursor and product. acs.org Such studies have been instrumental in understanding the biosynthesis of countless natural products, from lignins and lignans to polyketides and alkaloids. nih.govroyalsocietypublishing.org

Synthetic Methodologies and Chemical Modifications of the 9 O Propanoyloxokadsuranol Scaffold

Total Synthesis Approaches to Dibenzocyclooctadiene Lignan (B3055560) Core Structures

The complete chemical synthesis of dibenzocyclooctadiene lignans (B1203133) from simple, readily available starting materials is a complex undertaking that has attracted considerable attention from the synthetic chemistry community. thieme-connect.com These strategies are crucial for confirming the structure of the natural products and for providing a platform for the generation of novel analogs with potentially improved therapeutic properties.

A variety of synthetic routes have been developed, often focusing on the stereoselective construction of the eight-membered ring and the control of axial chirality of the biaryl system. thieme-connect.comacs.org Common strategies involve the use of well-established coupling reactions to form the biaryl bond, followed by cyclization to form the characteristic eight-membered ring.

Key synthetic strategies often employ:

Suzuki-Miyaura cross-coupling: This versatile palladium-catalyzed reaction is frequently used to form the crucial biaryl bond. thieme-connect.com

Stille reaction: Another powerful palladium-catalyzed cross-coupling reaction that has been successfully applied in the synthesis of the dibenzocyclooctadiene core. thieme-connect.com

Ring-closing metathesis (RCM): This method has been utilized to construct the eight-membered ring, offering a novel approach to this structural feature. thieme-connect.com

Asymmetric reduction: The Corey-Bakshi-Shibata (CBS) catalyst has been employed to establish key stereocenters with high enantioselectivity. thieme-connect.com

One notable approach to the asymmetric total synthesis of dibenzocyclooctadiene lignans such as gomisin O and interiotherin A was achieved in six to eight steps from simple aromatic precursors. acs.orgnih.gov This synthesis featured a highly diastereoselective hydroboration/Suzuki-Miyaura coupling sequence and an atropdiastereoselective biaryl cuprate (B13416276) coupling, both of which proceeded with excellent stereocontrol. acs.orgnih.gov Another key step was a novel crotylation reaction using the Leighton auxiliary, which exhibited outstanding asymmetric induction. acs.orgnih.gov

Table 1: Key Reactions in the Total Synthesis of Dibenzocyclooctadiene Lignan Cores

| Reaction Type | Catalyst/Reagent | Purpose | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst | Biaryl bond formation | thieme-connect.com |

| Stille Reaction | Palladium catalyst | Biaryl bond formation | thieme-connect.com |

| Ring-Closing Metathesis | Ruthenium catalyst | Eight-membered ring formation | thieme-connect.com |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) catalyst | Stereocenter establishment | thieme-connect.com |

| Asymmetric Crotylation | Leighton auxiliary | Stereocenter establishment | acs.orgnih.gov |

| Biarylcuprate Coupling | Copper-based reagents | Atropdiastereoselective biaryl formation | acs.orgnih.gov |

Semisynthesis from Naturally Occurring Precursor Compounds

Given the structural complexity of dibenzocyclooctadiene lignans, semisynthesis, which starts from a readily available natural product, offers a more direct route to specific analogs. This approach leverages the pre-existing and often stereochemically rich scaffold of a natural product to create derivatives that would be challenging to access through total synthesis.

A common strategy in the semisynthesis of dibenzocyclooctadiene lignans is the acylation of hydroxyl groups present on the core structure. tandfonline.com For instance, the natural product (±)‐schizandrin has been used as a starting material for the preparation of several analogs through catalytic acylation with various acylating reagents. tandfonline.com This method allows for the introduction of different functional groups at specific positions, enabling the exploration of structure-activity relationships.

The starting materials for such semisynthetic approaches are typically isolated from natural sources, such as plants from the Schisandraceae family, which are rich in dibenzocyclooctadiene lignans. thieme-connect.com

Derivatization and Analog Generation Strategies

The derivatization of the dibenzocyclooctadiene lignan scaffold is a key strategy for modulating the biological activity of these natural products. By systematically modifying the functional groups on the core structure, researchers can probe the interactions of these molecules with their biological targets and potentially develop compounds with enhanced potency or selectivity.

Acylation is a frequently employed derivatization technique, as demonstrated by the preparation of analogs of (±)‐schizandrin. tandfonline.com This approach allows for the introduction of a wide range of ester groups, which can influence the lipophilicity and pharmacokinetic properties of the parent compound.

Another avenue for analog generation involves the modification of other functional groups on the aromatic rings or the cyclooctadiene ring. These modifications can include:

Alkylation: Introduction of alkyl groups to hydroxyl or other nucleophilic sites.

Halogenation: Incorporation of halogen atoms, which can alter electronic properties and metabolic stability.

Oxidation or reduction: Modification of existing functional groups to explore different oxidation states.

These derivatization strategies are essential for developing a comprehensive understanding of the structure-activity relationships within the dibenzocyclooctadiene lignan class of compounds.

Chemoenzymatic Synthesis Methods

While chemical synthesis provides a powerful toolkit for the construction and modification of dibenzocyclooctadiene lignans, chemoenzymatic methods, which combine chemical reactions with enzymatic transformations, can offer advantages in terms of selectivity and environmental compatibility. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often avoiding the need for protecting groups and harsh reagents.

However, based on the available scientific literature, specific chemoenzymatic methods for the synthesis of the 9-O-Propanoyloxokadsuranol scaffold or other dibenzocyclooctadiene lignans are not well-documented. While there are reports on the bioconversion of other types of lignans, such as the formation of enterolignans by gut microbiota, dedicated chemoenzymatic strategies for the synthesis of this particular class of compounds appear to be an area with potential for future research. mdpi.com The development of such methods could provide more efficient and sustainable routes to these valuable natural products and their analogs.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Principles of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. The primary goal of SAR studies is to identify the specific structural components, known as pharmacophores, that are essential for the molecule's interaction with its biological target, as well as to understand how modifications to other parts of the molecule, the auxophore, can influence this activity.

For the dibenzocyclooctadiene lignan (B3055560) scaffold, to which 9-O-Propanoyloxokadsuranol belongs, SAR studies involve systematically altering various parts of the molecule and assessing the resulting impact on a specific biological effect, such as anti-inflammatory or antioxidant capacity. mdpi.comnih.gov Key areas of modification and investigation include:

The Dibenzocyclooctadiene Core: The conformation of this eight-membered ring is crucial.

Stereochemistry of the Biphenyl (B1667301) Axis: The orientation of the two phenyl rings (R- or S-biphenyl configuration) significantly impacts biological activity. mdpi.comnih.gov

Substituents on the Aromatic Rings: The type and position of groups (e.g., methoxy (B1213986), hydroxyl, methylenedioxy) on the phenyl rings can drastically alter activity. nih.gov

Substituents on the Cyclooctadiene Ring: Modifications on the eight-membered ring, such as the presence of hydroxyl, acetyl, or ester groups like the propanoyl group in 9-O-Propanoyloxokadsuranol, are critical determinants of potency and mechanism of action. nih.gov

By analyzing these relationships, researchers can build a qualitative model that predicts how structural changes will affect the desired biological outcome.

Elucidating Key Structural Features for Biological Activity

Detailed SAR studies on a variety of dibenzocyclooctadiene lignans (B1203133) have illuminated several key structural features that govern their biological effects, particularly their anti-inflammatory and antioxidant activities. These findings provide a framework for predicting the activity profile of 9-O-Propanoyloxokadsuranol.

For Anti-inflammatory Activity: Research on the inhibition of nitric oxide (NO) production in lipopolysaccharide-induced microglia has revealed that the stereochemistry of the biphenyl linkage is a critical factor. nih.gov

S-biphenyl configuration: Lignans possessing an S-configured biphenyl axis generally exhibit stronger inhibitory activity on microglia activation compared to their R-biphenyl counterparts. mdpi.comnih.gov

Methylenedioxy group: The presence of a methylenedioxy bridge on one of the aromatic rings is strongly associated with potent anti-inflammatory effects. nih.gov

Substituents on the Cyclooctadiene Ring: A methoxy group on the cyclooctadiene ring tends to enhance activity. Conversely, the presence of an acetyl group or a hydroxyl group at the C-7 position has been found to decrease the inhibitory activity. nih.gov

For Antioxidant Activity: Studies evaluating the antioxidant capacity of these lignans have identified other crucial structural elements.

Exocyclic Methylene (B1212753) Group: An exocyclic methylene functionality on the cyclooctadiene ring has been shown to be essential for significant antioxidant activity. acs.orgacs.org

Benzoyloxy Group: The presence of a benzoyloxy group appears to enhance the antioxidant effects conferred by the exocyclic methylene group. acs.orgacs.org

Hydroxyl Groups: Free hydroxyl groups on the aromatic rings can contribute to antioxidant capacity, likely by acting as proton donors. mdpi.com

Table 1: Structure-Activity Relationship Summary for Dibenzocyclooctadiene Lignans

| Structural Feature | Influence on Biological Activity | Example Activity Affected |

|---|---|---|

| S-Biphenyl Configuration | Increases activity | Anti-inflammatory mdpi.comnih.gov |

| R-Biphenyl Configuration | Decreases activity | Anti-inflammatory mdpi.com |

| Methylenedioxy Group | Strongly increases activity | Anti-inflammatory nih.gov |

| Methoxy Group (on cyclooctadiene ring) | Increases activity | Anti-inflammatory nih.gov |

| Acetyl Group (on cyclooctadiene ring) | Decreases activity | Anti-inflammatory nih.gov |

| C-7 Hydroxyl Group | Decreases activity | Anti-inflammatory nih.gov |

| Exocyclic Methylene Group | Essential for activity | Antioxidant acs.orgacs.org |

| Benzoyloxy Group | Enhances activity | Antioxidant acs.orgacs.org |

Computational Modeling for SAR and QSAR

To refine the qualitative insights from SAR into predictive, quantitative models, computational techniques are employed. Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating numerical values, or "descriptors," that represent the physicochemical properties of the molecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 9-O-Propanoyloxokadsuranol) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in structure-based drug design.

For dibenzocyclooctadiene lignans, molecular docking has been used to investigate their binding modes with key protein targets involved in inflammation. For instance, studies have predicted that these lignans can fit into the active sites of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), suggesting a molecular basis for their anti-inflammatory effects. nih.gov The name "9-O-Propanoyloxokadsuranol" implies an oxo group, and the propanoyl ester at the C-9 position would be a key feature for docking simulations, as its orientation and interactions within the binding pocket could significantly influence binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed. MD is a computer simulation method for analyzing the physical movements of atoms and molecules. These simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. nih.gov

QSAR modeling can be broadly categorized into two approaches:

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the biological target is unknown. The models are built based solely on the structural information of a series of compounds with known activities. The underlying principle is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities.

Structure-Based Approaches: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based methods can be used. These approaches, like the molecular docking studies described for lignans, utilize information about the binding site to understand and predict ligand interactions. nih.gov

For a compound like 9-O-Propanoyloxokadsuranol, a ligand-based approach would involve comparing its structural and electronic properties to a library of other lignans with known activities to predict its potency. A structure-based approach would involve docking it into a relevant target protein to predict its binding affinity and pose.

Three-dimensional QSAR (3D-QSAR) represents a significant advancement over earlier 2D-QSAR methods. Instead of using simple 2D descriptors, 3D-QSAR techniques use descriptors derived from the 3D conformations of the molecules.

Prominent 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): In CoMFA, each molecule in a dataset is placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. These energy values serve as the 3D descriptors.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model.

These calculated descriptor fields are then correlated with the biological activity data using statistical methods, most commonly Partial Least Squares (PLS) regression. The resulting 3D-QSAR model is often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to either increase or decrease biological activity. For example, a map might show that adding a bulky, electropositive group at a specific position on the dibenzocyclooctadiene scaffold would be favorable for activity, thus providing a clear and actionable guide for designing new, more effective derivatives of 9-O-Propanoyloxokadsuranol.

Medicinal Chemistry Perspectives and Drug Discovery Implications

Lead Identification and Optimization from Natural Product Scaffolds

Natural products have historically been a cornerstone of drug discovery, providing the foundational structures for many approved drugs. scielo.org.mxnih.gov The journey from a raw natural product to a viable drug candidate is a meticulous process of identification, isolation, and optimization.

The initial step involves the identification of a "hit" or "lead" compound from a natural source, often through screening of extracts. researchgate.net Once a compound like 9-O-Propanoyloxokadsuranol is identified as having interesting biological activity, its unique chemical architecture becomes a starting point for a medicinal chemistry campaign. frontiersin.org The core scaffold of 9-O-Propanoyloxokadsuranol would be analyzed for its key structural features that might contribute to its bioactivity.

Optimization of a natural product lead is a multi-faceted endeavor aimed at enhancing its therapeutic potential while minimizing undesirable properties. This process typically involves synthetic modifications to the original molecule. nih.gov For 9-O-Propanoyloxokadsuranol, chemists would explore structure-activity relationships (SAR) by systematically altering different parts of the molecule. For instance, the propanoyloxy group at the 9-position could be modified to other ester or ether functionalities to probe the impact on activity and metabolic stability.

Table 1: Illustrative Structure-Activity Relationship (SAR) Exploration of 9-O-Propanoyloxokadsuranol Analogs

| Compound | Modification at 9-O- position | In Vitro Potency (IC50, µM) | Metabolic Stability (t1/2, min) |

| 9-O-Propanoyloxokadsuranol | -OCOCH2CH3 | 1.2 | 35 |

| Analog 1 | -OH | 5.8 | 15 |

| Analog 2 | -OCH3 | 3.1 | 60 |

| Analog 3 | -OCOCH3 | 1.5 | 45 |

| Analog 4 | -OCF3 | 0.8 | 90 |

This table is for illustrative purposes to demonstrate the type of data generated during lead optimization and does not represent actual experimental results for 9-O-Propanoyloxokadsuranol.

Strategic Compound Design and Library Synthesis

Building upon the initial SAR insights, a more strategic approach to compound design is undertaken. The goal is to create a focused library of analogs that systematically explore the chemical space around the 9-O-Propanoyloxokadsuranol scaffold. scielo.org.mx This involves identifying key pharmacophoric elements and regions of the molecule that can be modified without losing the desired biological activity.

Modern synthetic organic chemistry provides the tools to construct these analogs. nih.gov For a complex molecule like 9-O-Propanoyloxokadsuranol, this could involve semi-synthesis, where the natural product itself is used as a starting material for modifications. Alternatively, a total synthesis approach could be developed, offering greater flexibility in designing and creating novel analogs that may not be accessible from the natural product directly.

The design of these compound libraries is often guided by computational modeling to predict which modifications are most likely to result in improved properties. scielo.org.mx This rational design approach helps to prioritize synthetic efforts and increase the efficiency of the drug discovery process.

Integration of High-Throughput Screening and Computational Chemistry

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for their biological activity. nih.govrsc.org In the context of 9-O-Propanoyloxokadsuranol, once a focused library of analogs has been synthesized, HTS can be employed to quickly identify the most promising candidates. cuanschutz.educuanschutz.edu This experimental approach provides crucial data on the potency and selectivity of the synthesized compounds.

Computational chemistry plays a synergistic role in this process. scielo.org.mx Techniques such as molecular docking and molecular dynamics simulations can be used to predict how 9-O-Propanoyloxokadsuranol and its analogs might bind to a specific biological target. researchgate.net These computational models can help to rationalize the experimental HTS results and guide the design of the next generation of compounds. nih.gov

The integration of HTS and computational chemistry creates a powerful feedback loop. Experimental data from HTS refines the computational models, and the improved models, in turn, provide more accurate predictions to guide further synthesis and testing. This iterative process accelerates the identification of potent and selective drug candidates.

Optimization of Compound Properties for Preclinical Development (e.g., stability, solubility)

A potent compound is not necessarily a good drug. For a compound to be effective in a living organism, it must possess a suitable profile of absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org Therefore, a critical aspect of preclinical development is the optimization of these properties.

For a natural product derivative like an analog of 9-O-Propanoyloxokadsuranol, key properties to consider include:

Solubility: Poor water solubility can limit a compound's absorption and bioavailability. nih.govresearchgate.net Medicinal chemists can introduce polar functional groups or employ formulation strategies to improve solubility.

Metabolic Stability: The compound must be stable enough in the body to reach its target and exert its effect. Modifications can be made to block sites of rapid metabolism.

Permeability: The ability to cross biological membranes is crucial for oral absorption and distribution to tissues. Lipophilicity is a key factor influencing permeability and can be fine-tuned through chemical modifications.

Table 2: Illustrative ADME Properties of an Optimized 9-O-Propanoyloxokadsuranol Analog

| Property | Lead Compound | Optimized Analog |

| Aqueous Solubility (µg/mL) | 5 | 50 |

| Microsomal Stability (t1/2, min) | 10 | 60 |

| Caco-2 Permeability (Papp, 10^-6 cm/s) | 0.5 | 5.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Potential as a Chemical Probe for Biological Pathways

Beyond its potential as a therapeutic agent, a well-characterized and selective analog of 9-O-Propanoyloxokadsuranol could serve as a valuable chemical probe. nih.gov A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system.

To be an effective chemical probe, a compound should ideally possess high potency, selectivity for its target, and a known mechanism of action. By interacting with a specific biological target, a chemical probe derived from the 9-O-Propanoyloxokadsuranol scaffold could help to:

Elucidate the role of a specific protein in a disease process.

Identify new drug targets.

Validate the therapeutic potential of modulating a particular biological pathway.

The development of such a probe would involve rigorous biological characterization to confirm its selectivity and mechanism of action. This tool could then be used by the broader scientific community to advance our understanding of complex biological systems.

Future Research Directions and Translational Outlook

Exploration of Undiscovered Bioactivities and Therapeutic Modalities

To date, the full spectrum of biological activities of 9-O-Propanoyloxokadsuranol remains largely uncharted. The compound is derived from plants of the Kadsura genus, which have a rich history in traditional medicine for treating a variety of ailments. mdpi.com Extracts and other isolated compounds from Kadsura longipedunculata have demonstrated a range of pharmacological effects, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties. worldscientific.comresearchgate.netuad.ac.id This suggests that 9-O-Propanoyloxokadsuranol may possess a similar, if not broader, range of bioactivities that warrant thorough investigation.

Future research should focus on screening 9-O-Propanoyloxokadsuranol against a wide array of therapeutic targets. High-throughput screening assays could be employed to rapidly assess its activity against various enzymes, receptors, and cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. Given the known anti-inflammatory and cytotoxic effects of related compounds, exploring its potential as an anticancer agent is a particularly promising avenue. researchgate.net Furthermore, investigating its potential antiviral and immunomodulatory effects could open up new therapeutic applications.

Table 1: Potential Bioactivities of 9-O-Propanoyloxokadsuranol for Future Exploration

| Potential Bioactivity | Rationale Based on Related Compounds/Extracts | Therapeutic Area |

| Anticancer | Cytotoxic activity observed in Kadsura longipedunculata extracts. worldscientific.comresearchgate.net | Oncology |

| Anti-inflammatory | Anti-inflammatory properties are known for lignans (B1203133) from Schisandraceae. mdpi.com | Inflammatory Diseases |

| Neuroprotective | Traditional use of Schisandraceae plants for neurological conditions. nih.gov | Neurology |

| Antiviral | Anti-HIV activity has been reported for compounds from the Kadsura genus. researchgate.netacgpubs.org | Infectious Diseases |

| Hepatoprotective | Hepatoprotective effects are a known property of Schisandra lignans. researchgate.net | Liver Diseases |

Advancements in Sustainable Isolation and Large-Scale Production Methodologies

A significant hurdle in the development of natural product-based drugs is the sustainable and scalable supply of the active compound. The isolation of 9-O-Propanoyloxokadsuranol from its natural source, likely a species of Kadsura, is a critical area for future research. Current methods for isolating lignans from Schisandraceae plants often involve solvent extraction followed by various chromatographic techniques. nih.govresearchgate.netjmest.org While effective at a laboratory scale, these methods can be time-consuming, resource-intensive, and may not be environmentally sustainable for large-scale production.

Future efforts should focus on developing greener and more efficient extraction and purification protocols. This could involve the use of novel, less toxic solvents, and advanced chromatographic methods. Furthermore, exploring plant in vitro culture techniques, such as cell and tissue cultures, could provide a more sustainable and controlled source of 9-O-Propanoyloxokadsuranol. researchgate.netnih.gov Establishing hairy root cultures or utilizing bioreactors for mass cultivation are promising strategies that could ensure a consistent and high-yield supply of the compound, independent of geographical and seasonal variations of the plant source. researchgate.net

Development of Novel Synthetic Analogs with Enhanced Potency or Selectivity

While natural products provide a valuable starting point for drug discovery, their inherent properties are not always optimal for therapeutic use. The development of synthetic analogs of 9-O-Propanoyloxokadsuranol offers the opportunity to improve its potency, selectivity, and pharmacokinetic profile. Medicinal chemistry campaigns can be initiated to synthesize a library of derivatives with systematic modifications to the core structure of 9-O-Propanoyloxokadsuranol.

Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for its biological activity. By modifying various functional groups on the molecule, it may be possible to enhance its interaction with its biological target, leading to increased potency. Furthermore, synthetic modifications can be designed to improve its selectivity for the target, thereby reducing off-target effects. General synthetic strategies for creating derivatives of complex natural products often involve semi-synthesis from the isolated natural product or total synthesis to allow for greater structural diversity. nih.govmdpi.comresearchgate.net

Integration with Modern Drug Discovery Technologies (e.g., AI-driven platforms)

AI can also play a crucial role in the de novo design of novel analogs with improved properties. mdpi.com By learning from existing chemical and biological data, generative AI models can propose new molecular structures that are more likely to be potent and selective. Furthermore, AI can aid in optimizing synthetic routes for these analogs, making their production more efficient. mdpi.com The use of AI in predicting pharmacokinetic and toxicological properties can also help to de-risk the development process at an early stage.

Addressing Translational Challenges in Preclinical Development

The transition from a promising lead compound to a clinical candidate is fraught with challenges. For natural products like 9-O-Propanoyloxokadsuranol, key preclinical hurdles often include issues with solubility, bioavailability, and metabolic stability. nih.gov Many lignans exhibit poor water solubility, which can limit their absorption and in vivo efficacy. nih.gov

Future preclinical development of 9-O-Propanoyloxokadsuranol will need to address these challenges head-on. Formulation strategies, such as the use of nanoparticles or other drug delivery systems, could be employed to enhance its solubility and bioavailability. Detailed pharmacokinetic studies will be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, comprehensive toxicology studies will be required to establish a safe dose for first-in-human clinical trials. Overcoming these preclinical challenges will be critical for the successful translation of 9-O-Propanoyloxokadsuranol into a clinically viable therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.